molecular formula C11H14N4O4 B7983467 2-amino-7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one

2-amino-7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B7983467
M. Wt: 266.25 g/mol
InChI Key: PFCLMNDDPTZJHQ-RNJXMRFFSA-N
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Description

2-amino-7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one is a chemical compound with unique properties and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions carried out in controlled environments. These methods ensure the consistent quality and quantity of the compound. The production process may include purification steps such as crystallization, distillation, and chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-amino-7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions.

    Medicine: The compound has potential therapeutic applications, including its use in drug development and as a diagnostic tool.

    Industry: this compound is utilized in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

2-amino-7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCLMNDDPTZJHQ-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=C2NC(=NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2NC(=NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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